molecular formula C10H8Cl2O B15369503 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 91329-56-5

2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B15369503
CAS No.: 91329-56-5
M. Wt: 215.07 g/mol
InChI Key: FMHCRDRHRPITRS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a cyclopropane derivative featuring a carbonyl chloride group and a 3-chlorophenyl substituent. The strained cyclopropane ring and electron-withdrawing 3-chlorophenyl group impart unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(3-chlorophenyl)cyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCRDRHRPITRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664462
Record name 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91329-56-5
Record name 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Linear Chains : The cyclopropane ring introduces steric strain, increasing reactivity compared to linear analogs like 3-chloro-1-propene .
  • Substituent Effects : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity of the carbonyl chloride, favoring nucleophilic acyl substitution. In contrast, the 3-methoxyphenyl group (electron-donating) reduces reactivity .
  • Functional Group Diversity : Acetyl chloride derivatives (e.g., from ) lack the cyclopropane ring but share the 3-chlorophenyl motif, enabling comparisons of ring strain effects on reaction pathways .

Yield Comparison :

  • Cyclopropane derivatives: Lower yields (e.g., 11% for sulfonamide synthesis in ) due to steric challenges .
  • Microwave-assisted reactions: Higher efficiency (20–48% in ) compared to traditional methods .

Reactivity Profiles:

  • This compound : Reactive toward amines and alcohols, forming amides or esters. The cyclopropane ring may undergo ring-opening reactions under acidic or basic conditions.
  • Acetyl Chloride Analogs : Used in amide coupling (e.g., with benzothiazole amines in ) for bioactive molecule synthesis .
  • 3-Chloro-1-propene : Primarily a alkylating agent in polymer and pesticide production, with higher volatility and toxicity (LC₅₀ = 11,300 mg/m³ in rats) compared to aromatic analogs .

Toxicity and Environmental Impact

Compound Toxicity Data Environmental Persistence
This compound Limited data; likely irritant (acyl chloride class) Moderate (hydrolyzes slowly)
3-Chloro-1-propene Acute toxicity (LC₅₀: 11,300 mg/m³, rat) Low (volatile, degrades rapidly)
1,2,3-Trichloropropane Carcinogenic (NTP listing) High (resists hydrolysis)

Notes:

  • Chlorinated cyclopropanes may exhibit higher persistence than linear analogs due to reduced microbial degradation.
  • Acyl chlorides are moisture-sensitive, hydrolyzing to carboxylic acids, which reduces environmental toxicity .

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